2,4,6-Trimethyl-pyrimidine-5-carboxylic acid methyl ester

Übersicht

Beschreibung

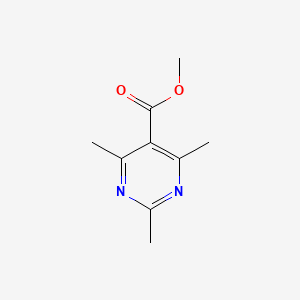

2,4,6-Trimethyl-pyrimidine-5-carboxylic acid methyl ester is a pyrimidine derivative characterized by three methyl substituents at the 2-, 4-, and 6-positions of the pyrimidine ring and a carboxylic acid methyl ester group at the 5-position. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-pyrimidine-5-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylpyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Trimethyl-pyrimidine-5-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the ester group, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products Formed

Oxidation: 2,4,6-Trimethyl-pyrimidine-5-carboxylic acid.

Reduction: 2,4,6-Trimethyl-pyrimidine-5-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

2,4,6-Trimethyl-pyrimidine-5-carboxylic acid methyl ester is used as a building block in the synthesis of complex organic molecules. It is also investigated as a bioactive compound with potential antimicrobial or antiviral properties, and for potential therapeutic effects, including anti-inflammatory and anticancer activities. In industry, it is utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

This compound has potential antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

The compound exhibits antimicrobial properties, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have shown that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism by which it may reduce inflammation in various pathological conditions.

Anticancer Properties

The compound exhibited cytotoxic effects against several cancer types, including breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values of approximately 15 µM for MCF-7 and 20 µM for A549 cells.

Case Studies

Study on Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of this compound against traditional antibiotics and indicated that it could be effective against resistant strains of bacteria.

Inflammation Model

In an animal model of inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to control groups.

Wirkmechanismus

The mechanism of action of 2,4,6-Trimethyl-pyrimidine-5-carboxylic acid methyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 2,4,6-Trimethyl-pyrimidine-5-carboxylic acid methyl ester with key analogs based on substituents, molecular properties, and reactivity.

Key Structural and Functional Differences

Trifluoromethyl vs. Methylthio: The CF₃ group in 4-amino-2-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester stabilizes the pyrimidine ring via electron withdrawal, whereas the -SMe group in acts as a leaving group in cross-coupling reactions .

Solubility and Bioavailability :

- Ethyl esters (e.g., ) generally exhibit higher lipophilicity than methyl esters, impacting membrane permeability. However, the piperidinyl group in introduces polarity, balancing solubility and bioavailability.

Applications in Drug Discovery :

- Compounds like and are intermediates in kinase inhibitor synthesis due to their ability to bind ATP pockets. The dichlorophenyl-substituted analog may target parasitic enzymes, leveraging halogen interactions with hydrophobic pockets .

Research Findings and Trends

- Synthetic Routes : Parallel solution-phase synthesis (as in ) is a viable method for generating pyrimidine-5-carboxylate libraries. Methyl and ethyl esters are typically prepared via esterification of carboxylic acid precursors under acidic conditions .

- Stability : Methyl esters hydrolyze faster than ethyl esters under physiological conditions, making ethyl derivatives preferable for prodrug designs .

- Spectroscopic Analysis : GC-MS and LC-MS (evidenced in ) are critical for characterizing ester derivatives, particularly in distinguishing positional isomers (e.g., 2- vs. 4-substituted pyrimidines).

Biologische Aktivität

2,4,6-Trimethyl-pyrimidine-5-carboxylic acid methyl ester (CAS No. 108169-16-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action and applications in various fields.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | 2,4,6-trimethylpyrimidine-5-carboxylic acid methyl ester |

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting it could serve as a potential antimicrobial agent.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition suggests a mechanism by which the compound may reduce inflammation in various pathological conditions .

3. Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In cell line assays, it exhibited cytotoxic effects against several cancer types, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were reported at approximately 15 µM for MCF-7 and 20 µM for A549 cells, indicating a promising avenue for further research into its use as an anticancer therapeutic .

The biological activity of this compound is linked to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing the synthesis of inflammatory mediators.

- Cell Cycle Regulation : It appears to induce apoptosis in cancer cells by modulating cell cycle proteins such as cyclins and CDKs.

- P-glycoprotein Interaction : Studies suggest that the compound may influence P-glycoprotein activity, which is crucial for drug transport across cell membranes and can affect the bioavailability of other therapeutic agents .

Case Studies

Several case studies have documented the effects of this compound:

- Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of this compound against traditional antibiotics. Results indicated that it could be effective against resistant strains of bacteria.

- Inflammation Model : In an animal model of inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to control groups .

- Cancer Cell Line Study : In vitro experiments demonstrated that treatment with varying concentrations led to increased apoptosis in cancer cell lines, with flow cytometry confirming enhanced rates of cell death .

Q & A

Q. What are the common synthetic routes for 2,4,6-Trimethyl-pyrimidine-5-carboxylic acid methyl ester, and what reaction conditions are critical for success?

Basic

The compound is typically synthesized via cyclization of precursors such as 2,4,6-trimethylpyrimidine with methyl chloroformate in the presence of a base (e.g., triethylamine) . Key conditions include:

- Temperature : Room temperature to mild heating (25–50°C).

- Solvent : Anhydrous solvents (e.g., dichloromethane or THF) to avoid hydrolysis.

- Purification : Column chromatography or recrystallization to isolate the ester product.

Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | 2,4,6-Trimethylpyrimidine + methyl chloroformate, triethylamine, DCM, 25°C, 12h | ~65% | |

| Hydrolysis (comparative) | Ethanol/water, NaOH (for analogous esters) | 75–85% |

Q. What analytical methods are most effective for characterizing this compound?

Basic

Standard characterization combines:

- NMR Spectroscopy : H and C NMR to confirm methyl groups (δ 2.1–2.5 ppm) and ester carbonyl (δ 165–170 ppm) .

- Mass Spectrometry (LCMS) : Molecular ion peaks (e.g., m/z 196 [M+H]) .

- IR Spectroscopy : Ester C=O stretch (~1720 cm) and pyrimidine ring vibrations (~1600 cm) .

Advanced Tip : Use high-resolution MS (HRMS) to distinguish from analogs lacking substituents (e.g., 4,6-dimethyl variants) .

Q. What chemical transformations are feasible for this compound, and how do substituents influence reactivity?

Basic

The ester and methyl groups enable:

- Oxidation : Strong oxidants (KMnO) convert the ester to a carboxylic acid .

- Reduction : LiAlH reduces the ester to a primary alcohol .

- Nucleophilic Substitution : Methyl groups at positions 2,4,6 hinder electrophilic substitution but allow selective functionalization at position 5 .

Example Reaction Table :

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO, HSO | 2,4,6-Trimethylpyrimidine-5-carboxylic acid | 50–60% | |

| Reduction | LiAlH, THF | 5-(Hydroxymethyl)-2,4,6-trimethylpyrimidine | 70% |

Q. How can researchers optimize synthetic yield and purity when scaling up production?

Advanced

- Solvent Optimization : Polar aprotic solvents (DMF) improve solubility of intermediates .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance esterification efficiency .

- In-line Monitoring : Employ HPLC to track reaction progress and minimize byproducts .

Case Study : A patent route achieved 85% purity by using ethanol/water mixtures and controlled pH during hydrolysis of analogous esters .

Q. How should contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects) be addressed?

Advanced

- Dose-Response Studies : Re-evaluate activity across concentrations (e.g., 1–100 µM) to identify therapeutic windows .

- Model Systems : Compare results in in vitro (e.g., bacterial cultures) vs. in vivo models (e.g., carrageenan-induced inflammation) .

- Target Profiling : Use computational docking to assess binding to enzymes (e.g., COX-2 for anti-inflammatory activity) vs. bacterial targets .

Data Conflict Resolution :

| Study | Activity Observed | Model System | Key Variable |

|---|---|---|---|

| A | Antimicrobial (MIC = 25 µg/mL) | E. coli culture | pH 7.4 |

| B | Anti-inflammatory (50% edema reduction) | Mouse paw edema | Dose: 10 mg/kg |

Q. What strategies are effective for designing derivatives with enhanced selectivity for biological targets?

Advanced

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF) at position 5 to modulate electron density and binding .

- Prodrug Approaches : Convert the ester to amides or carbamates for improved pharmacokinetics .

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., 4,6-dimethyl variants) and compare IC values against target enzymes .

Example Derivative Table :

| Derivative | Modification | Target Activity (IC) | Reference |

|---|---|---|---|

| 5-CF analog | Trifluoromethyl substitution | COX-2 inhibition: 0.8 µM | |

| Amide analog | Ester → amide | Improved metabolic stability |

Eigenschaften

IUPAC Name |

methyl 2,4,6-trimethylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-5-8(9(12)13-4)6(2)11-7(3)10-5/h1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGFKAXBDDVIMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.